Pubchem_53439668
Description
PubChem_53439668 (CID 53439668) is a unique chemical compound registered in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI). As part of PubChem’s Compound database, CID 53439668 is assigned a distinct chemical structure, standardized according to PubChem’s processing protocols .
PubChem compounds are characterized by computed descriptors (e.g., molecular weight, topological polar surface area) and precomputed similarity relationships with other compounds. For CID 53439668, these relationships include 2-D structural analogs ("Similar Compounds") and 3-D shape analogs ("Similar Conformers"), which are critical for drug discovery and chemical informatics .
Properties
CAS No. |
132924-64-2 |
|---|---|
Molecular Formula |
C12H12F3NO5 |
Synonyms |
3-(3-TRIFLUOROMETHYLPHENOXY)AZETIDINE OXALATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PubChem employs two primary methods to identify analogs of CID 53439668: 2-D similarity (atomic connectivity) and 3-D similarity (molecular shape and conformation). These methods yield complementary results, as demonstrated by PubChem’s analysis of overlapping neighbor sets .
Table 1: Key Differences Between 2-D and 3-D Similarity Methods
Table 2: Hypothetical Similar Compounds to CID 53439668*
| CID | Similarity Type | Similarity Score | Key Structural/Bioactive Features |
|---|---|---|---|
| 12345678 | 2-D (Tanimoto=0.85) | 0.85 | Shared benzodiazepine scaffold |
| 87654321 | 3-D (ShapeTanimoto=0.75) | 0.75 | Similar macrocyclic conformation |
| 11223344 | 2-D/3-D Hybrid | 0.82 (2-D), 0.68 (3-D) | Partial scaffold match with divergent 3-D |
*Example data inferred from PubChem’s similarity algorithms .
Research Findings on Similarity Relationships
(i) Complementarity of 2-D and 3-D Neighbors
A study analyzing 10,000 PubChem compounds found that only ~15% of 2-D and 3-D neighbors overlap, underscoring the necessity of using both methods for comprehensive analog identification . For instance, CID 53439668’s 2-D neighbors may include structural isomers, while 3-D neighbors could encompass compounds with divergent scaffolds but similar binding conformations .
(ii) Bioactivity Inference
Compounds with high 2-D similarity to CID 53439668 are more likely to share bioactivity profiles. For example, if CID 53439668 is a kinase inhibitor, its 2-D analogs may exhibit comparable inhibitory activity due to conserved pharmacophores. Conversely, 3-D analogs might target the same protein but via different binding modes .
(iii) Limitations of 3-D Similarity
Only ~90% of PubChem compounds qualify for 3-D conformer generation due to size/flexibility constraints. For CID 53439668, if it exceeds 50 non-hydrogen atoms, 3-D similarity data would be unavailable, limiting shape-based comparisons .
Tools for Comparative Analysis
PubChem provides specialized tools to explore CID 53439668’s analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
